molecular formula C13H8ClNO2 B110193 2-Chloro-7-nitrofluorene CAS No. 6939-05-5

2-Chloro-7-nitrofluorene

Cat. No.: B110193
CAS No.: 6939-05-5
M. Wt: 245.66 g/mol
InChI Key: HJFWZNLUJDRROD-UHFFFAOYSA-N
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Description

2-Chloro-7-nitrofluorene is a chemical compound belonging to the family of nitrofluorenes. It is characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the fluorene backbone. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitrofluorene typically involves the nitration of 2-chlorofluorene. The process begins with the chlorination of fluorene to obtain 2-chlorofluorene, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-nitrofluorene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form 2-chloro-7-amino-fluorene.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: this compound can be oxidized to form 2-chloro-7-nitrofluorenone.

    Reduction: Reduction leads to the formation of 2-chloro-7-amino-fluorene.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-7-nitrofluorene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is used in the study of biological processes involving nitroaromatic compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitrofluorene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Comparison with Similar Compounds

2-Chloro-7-nitrofluorene can be compared with other similar compounds such as:

    2-chloro-7-nitrofluorenone: This compound has a ketone group instead of a hydrogen atom at the ninth position.

    2-chloro-7-amino-fluorene: This compound has an amino group instead of a nitro group at the seventh position.

    2,7-dichlorofluorene: This compound has chlorine atoms at both the second and seventh positions.

Uniqueness: The presence of both a chlorine atom and a nitro group on the fluorene backbone makes this compound unique.

Properties

IUPAC Name

2-chloro-7-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFWZNLUJDRROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219498
Record name Fluorene, 2-chloro-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-05-5
Record name 2-Chloro-7-nitrofluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6939-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene, 2-chloro-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUORENE, 2-CHLORO-7-NITRO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene, 2-chloro-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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